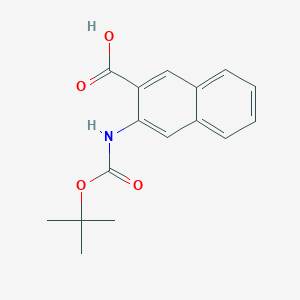

3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-16(2,3)21-15(20)17-13-9-11-7-5-4-6-10(11)8-12(13)14(18)19/h4-9H,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCLHPCNVVTJAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589218 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]naphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887242-59-3 | |

| Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887242-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]naphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid, a valuable intermediate in pharmaceutical and medicinal chemistry. This document details the synthetic pathways, experimental protocols, and relevant quantitative data to support research and development in this area.

Introduction

This compound, also known as Boc-3-amino-2-naphthoic acid, is a protected form of 3-amino-2-naphthoic acid. The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis, particularly in peptide synthesis and the construction of complex molecules, due to its stability under various conditions and its facile removal under acidic conditions. The naphthalene scaffold is a key structural motif in many biologically active compounds, making its derivatives, such as the title compound, important building blocks in drug discovery.

Synthetic Pathways

The primary and most direct route for the synthesis of this compound involves two key stages:

-

Stage 1: Synthesis of the precursor, 3-amino-2-naphthoic acid.

-

Stage 2: Protection of the amino group of 3-amino-2-naphthoic acid with a tert-butoxycarbonyl (Boc) group.

Synthesis of 3-Amino-2-naphthoic Acid

The starting material, 3-amino-2-naphthoic acid, can be synthesized from 3-hydroxy-2-naphthoic acid. This process typically involves a high-pressure amination reaction.

Boc Protection of 3-Amino-2-naphthoic Acid

The protection of the amino group of 3-amino-2-naphthoic acid is achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. This is a standard and high-yielding method for the introduction of the Boc protecting group onto an amino acid.

Data Presentation

The following tables summarize the quantitative data for the synthesis of 3-amino-2-naphthoic acid and the subsequent Boc protection.

Table 1: Synthesis of 3-Amino-2-naphthoic Acid

| Parameter | Value | Reference |

| Starting Material | 3-Hydroxy-2-naphthoic acid | [1] |

| Reagents | Anhydrous zinc chloride, Ammonia (25-28%) | [1] |

| Temperature | 195 °C | [1] |

| Pressure | 1.38 - 2.75 MPa | [1] |

| Reaction Time | 72 hours | [1] |

| Crude Yield | 79.6% | [1] |

| Yield after Recrystallization | 69.6% (total) | [1] |

Table 2: Synthesis of this compound (Representative)

| Parameter | Value | Reference |

| Starting Material | 3-Amino-2-naphthoic acid | |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | [2] |

| Base | Sodium hydroxide or Triethylamine | [2] |

| Solvent | Tetrahydrofuran/Water or Dioxane/Water | [2] |

| Temperature | Room Temperature | [2] |

| Reaction Time | 2 - 12 hours | [2] |

| Expected Yield | High (>90%) | [2] |

Experimental Protocols

Synthesis of 3-Amino-2-naphthoic Acid[1]

Materials:

-

3-Hydroxy-2-naphthoic acid (30 g)

-

Anhydrous zinc chloride (14 g)

-

Ammonia solution (25-28%, 110 mL)

-

Concentrated hydrochloric acid

-

40% Sodium hydroxide solution

-

Absolute ethanol

Equipment:

-

High-pressure reactor with mechanical stirring

-

500 mL three-necked flask

-

Reflux condenser

-

Filtration apparatus

-

Drying oven

Procedure:

-

In a 170 mL high-pressure reactor, combine 30 g of 3-hydroxy-2-naphthoic acid, 14 g of anhydrous zinc chloride, and 110 mL of 25-28% ammonia solution.

-

Set the mechanical stirring to 700 rpm and heat the mixture from room temperature to 195 °C over 3 hours. The pressure will rise to 1.38-2.75 MPa.

-

Maintain the reaction at this temperature and pressure for 72 hours.

-

Allow the reactor to cool to room temperature with continuous stirring.

-

Transfer the entire contents of the reactor to a 500 mL three-necked flask. Rinse the reactor twice with 35 mL of hot water and add the washings to the flask.

-

Slowly add 103 mL of concentrated hydrochloric acid to the flask over 1 hour.

-

Filter the hot mixture, retaining the filtrate.

-

Return the filter cake to the flask, add 90 mL of water and 5.5 mL of concentrated hydrochloric acid, and reflux for 1 hour. Filter the hot mixture and combine the filtrate with the previously collected filtrate. Repeat this step until no significant solid remains in the filter cake.

-

Cool the combined filtrate in a refrigerator overnight to precipitate the crude product.

-

Filter the cold solution, discard the filtrate, and transfer the filter cake to a beaker.

-

Add 300 mL of water and 40% sodium hydroxide solution to the filter cake and heat to 85 °C to dissolve all solids.

-

Filter the hot solution to remove any insoluble matter.

-

Acidify the filtrate with concentrated hydrochloric acid until Congo red test paper does not turn blue.

-

Collect the resulting yellow solid by suction filtration and dry it in an oven at 50 °C for 3-5 days to yield crude 3-amino-2-naphthoic acid (approximately 24 g, 79.6% yield).

-

Recrystallize the crude product from absolute ethanol (using approximately 100 mL of ethanol per 10 g of crude product) to obtain pure, yellowish-green 3-amino-2-naphthoic acid (approximately 21 g, 87.5% yield from the crude product).

Synthesis of this compound (Representative Protocol)[2]

Materials:

-

3-Amino-2-naphthoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

-

Tetrahydrofuran (THF) or 1,4-Dioxane

-

Water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl) or saturated citric acid solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 3-amino-2-naphthoic acid (1.0 equivalent) in a mixture of THF or dioxane and water.

-

Add a suitable base such as sodium hydroxide (2.0 equivalents) or triethylamine (2.0-3.0 equivalents) to the solution and stir until the starting material is fully dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1-1.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the organic solvent under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane or diethyl ether to remove any unreacted Boc₂O and byproducts.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl or a saturated citric acid solution. A white precipitate should form.

-

Extract the product into ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane.

Visualizations

Synthesis Pathway of this compound

Caption: Overall synthetic route to this compound.

Experimental Workflow for Boc Protection

Caption: Step-by-step workflow for the Boc protection of 3-amino-2-naphthoic acid.

References

An In-depth Technical Guide to the Physicochemical Properties of Boc-3-amino-2-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-3-amino-2-naphthoic acid is a valuable synthetic intermediate widely employed in medicinal chemistry and drug development. Its unique structure, featuring a naphthalene core, a carboxylic acid, and a tert-butyloxycarbonyl (Boc) protected amine, makes it a versatile building block for complex molecular architectures, particularly in peptide synthesis and the development of novel therapeutics.[1] Understanding its fundamental physicochemical properties is critical for optimizing reaction conditions, predicting its behavior in biological systems, and streamlining its application in pharmaceutical research. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of Boc-3-amino-2-naphthoic acid, details standard experimental protocols for their determination, and outlines a typical characterization workflow.

Core Physicochemical Data

The properties of Boc-3-amino-2-naphthoic acid have been determined through both experimental analysis and computational prediction. The following table summarizes the key quantitative data for this compound.

| Property | Value | Data Type | Source |

| IUPAC Name | 3-[(tert-butoxycarbonyl)amino]naphthalene-2-carboxylic acid | - | - |

| Synonym | Boc-Anc | - | [1] |

| CAS Number | 887242-59-3 | Experimental | [1][2] |

| Molecular Formula | C₁₆H₁₇NO₄ | Experimental | [1][2] |

| Molecular Weight | 287.31 g/mol | Experimental | [1] |

| Appearance | White to yellowish-grey powder | Experimental | [1] |

| Melting Point | 178-189 °C | Experimental | [1] |

| pKa (acidic) | 4.09 ± 0.10 | Predicted | - |

| logP | 3.55 ± 0.38 | Predicted | - |

| Aqueous Solubility | logS: -4.31 | Predicted | - |

Workflow for Physicochemical Characterization

The determination of a compound's key physicochemical properties follows a structured workflow. This process ensures that foundational data is available for subsequent research and development activities, from synthesis to formulation.

Caption: A logical workflow for the physicochemical characterization of a new chemical entity.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties outlined above.

Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of a compound's purity. For pure crystalline substances, the melting range is typically sharp (0.5-1.0°C).

-

Principle: A small, powdered sample is heated slowly in a capillary tube, and the temperature range from the first sign of melting to complete liquefaction is recorded.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (closed at one end), thermometer.

-

Methodology:

-

Sample Preparation: Ensure the Boc-3-amino-2-naphthoic acid sample is completely dry and finely powdered by crushing it in a mortar.

-

Capillary Loading: Load the powdered sample into a capillary tube to a height of 2-3 mm, packing it down by tapping the tube on a hard surface.

-

Determination:

-

Place the loaded capillary into the heating block of the melting point apparatus.

-

Heat the sample rapidly to approximately 15-20°C below the expected melting point (178°C).

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has melted into a clear liquid.

-

-

Reporting: The melting point is reported as the range T₁ – T₂. For a pure sample, this range should be narrow.

-

Solubility Determination (Shake-Flask Method)

Thermodynamic solubility is a critical parameter that influences a drug's absorption and bioavailability. The shake-flask method is the gold standard for its determination.

-

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

-

Apparatus: Analytical balance, vials with screw caps, orbital shaker with temperature control, centrifuge, filtration device (e.g., 0.45 µm syringe filters), and an analytical instrument for quantification (e.g., HPLC-UV).

-

Methodology:

-

Preparation: Add an excess amount of solid Boc-3-amino-2-naphthoic acid (e.g., 5-10 mg) to a vial containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4). The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it. Dilute the filtrate with an appropriate solvent and analyze its concentration using a calibrated HPLC-UV method.

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in mg/mL or µM.

-

Lipophilicity (logP) Determination (RP-HPLC Method)

Lipophilicity, expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a key determinant of a drug's membrane permeability and pharmacokinetic profile. The reverse-phase high-performance liquid chromatography (RP-HPLC) method is a rapid and reliable alternative to the traditional shake-flask method.

-

Principle: A correlation is established between the retention time of a set of standard compounds with known logP values and the retention time of the test compound on a reverse-phase HPLC column. The logP of the test compound is then interpolated from this correlation.

-

Apparatus: HPLC system with a UV detector, a C18 reverse-phase column, and an autosampler.

-

Methodology:

-

Standard Selection: Choose a set of 5-10 reference compounds with known logP values that bracket the expected logP of the test compound.

-

Calibration Curve:

-

Inject the standard compounds onto the C18 column under isocratic mobile phase conditions (e.g., a mixture of acetonitrile and water).

-

Measure the retention time (t_R) for each standard. Calculate the capacity factor (k) for each using the formula: k = (t_R - t₀) / t₀, where t₀ is the column dead time.

-

Plot log(k) versus the known logP values of the standards to generate a linear calibration curve.

-

-

Sample Analysis: Dissolve Boc-3-amino-2-naphthoic acid in the mobile phase and inject it into the HPLC system under the identical conditions used for the standards.

-

logP Calculation: Measure the retention time (t_R) of the test compound, calculate its capacity factor (k), and use the linear regression equation from the calibration curve to determine its logP value.

-

Ionization Constant (pKa) Determination (Potentiometric Titration)

The pKa value indicates the strength of an acid or base and determines the extent of a molecule's ionization at a given pH. This is crucial for predicting solubility, absorption, and receptor binding.

-

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration with a pH meter. The pKa is determined from the inflection point of the resulting titration curve.

-

Apparatus: Potentiometer with a calibrated pH electrode, magnetic stirrer, burette, and standard solutions of acid (0.1 M HCl) and base (0.1 M NaOH).

-

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of Boc-3-amino-2-naphthoic acid in a suitable solvent (e.g., a co-solvent system like methanol/water if aqueous solubility is low) to a known concentration (e.g., 1-10 mM).

-

Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Insert the calibrated pH electrode and a magnetic stir bar.

-

Titration Process:

-

For an acidic compound, titrate the solution by adding small, precise increments of the standardized NaOH solution.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (where half of the acid has been neutralized). This point can be precisely determined from the first or second derivative of the titration curve. For Boc-3-amino-2-naphthoic acid, the titration will reveal the pKa of the carboxylic acid group.

-

References

An In-depth Technical Guide to 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid (CAS 887242-59-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid, also known as Boc-3-amino-2-naphthoic acid, is a synthetic amino acid derivative that serves as a valuable building block in organic synthesis. Its structure, featuring a naphthalene core, a carboxylic acid group, and a Boc-protected amine, makes it a versatile intermediate in the development of complex organic molecules, particularly in the fields of medicinal chemistry and peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, facilitating its use in multi-step synthetic routes. This guide provides a comprehensive overview of its properties, synthesis, and applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 887242-59-3 |

| Molecular Formula | C₁₆H₁₇NO₄ |

| Molecular Weight | 287.31 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |

Synthesis and Purification

The synthesis of this compound typically involves the Boc protection of the corresponding amine, 3-amino-2-naphthoic acid.

Synthesis of 3-Amino-2-naphthoic Acid (Starting Material)

A common method for the synthesis of the starting material, 3-amino-2-naphthoic acid, involves the amination of 3-hydroxy-2-naphthoic acid.

Experimental Protocol:

-

In a high-pressure reactor, combine 3-hydroxy-2-naphthoic acid, anhydrous zinc chloride, and a concentrated aqueous ammonia solution.

-

Seal the reactor and heat the mixture with stirring. The reaction is typically carried out at elevated temperatures and pressures for an extended period (e.g., 180-200 °C for 48-72 hours).

-

After cooling to room temperature, carefully open the reactor and transfer the contents to a suitable flask.

-

Acidify the reaction mixture with a strong acid, such as hydrochloric acid, to precipitate the crude 3-amino-2-naphthoic acid.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Boc Protection of 3-Amino-2-naphthoic Acid

The protection of the amino group of 3-amino-2-naphthoic acid with a tert-butoxycarbonyl (Boc) group is a standard procedure in organic synthesis.

Experimental Protocol:

-

Dissolve 3-amino-2-naphthoic acid in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran (THF) and water.

-

Add a base, such as sodium hydroxide or triethylamine, to the solution to deprotonate the carboxylic acid and facilitate the reaction.

-

Cool the mixture in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O), typically 1.1 to 1.5 equivalents, to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. This will protonate the carboxylic acid and precipitate the product.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Spectroscopic Data

Characterization of this compound is typically performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Although specific spectra are not publicly available in the provided search results, the expected spectral features are described below.

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons of the naphthalene ring, a singlet for the nine protons of the tert-butyl group, and a broad singlet for the NH proton of the carbamate. The carboxylic acid proton may be observed as a broad singlet at a downfield chemical shift, or it may undergo exchange and not be readily observable.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbon atoms of the naphthalene ring, the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.

Applications in Research and Development

This compound is a key intermediate in several areas of chemical research and drug discovery.

-

Peptide Synthesis: It is utilized as a non-natural amino acid building block in solid-phase peptide synthesis (SPPS) to introduce a rigid naphthalene scaffold into peptide backbones. This can impart specific conformational constraints and enhance biological activity or stability.

-

Medicinal Chemistry: The compound serves as a precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules with potential therapeutic applications. The naphthalene moiety is a common feature in many biologically active compounds.

-

Organic Synthesis: It is a versatile starting material for the synthesis of various organic compounds due to the presence of three distinct functional groups: the carboxylic acid, the protected amine, and the aromatic ring system.

Experimental Workflows and Signaling Pathways

Workflow for Boc Protection

The synthesis of this compound can be represented by the following workflow diagram.

An In-depth Technical Guide to the Structure Elucidation of 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid, a key intermediate in pharmaceutical and organic synthesis. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide combines established analytical principles with known data for its precursor, 3-amino-2-naphthoic acid, to present a robust framework for its synthesis and characterization. This document details the proposed synthesis, expected spectroscopic characteristics (NMR, IR, and Mass Spectrometry), and outlines the methodologies for these analytical techniques. The information herein is intended to equip researchers with the necessary theoretical and practical knowledge for the successful identification and utilization of this compound in drug discovery and development.

Introduction

This compound (Boc-3-amino-2-naphthoic acid) is a protected amino acid derivative that serves as a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group offers stability and is readily removable under acidic conditions, making it a versatile tool in multi-step organic synthesis. The naphthalene moiety provides a rigid scaffold that can be functionalized to interact with biological targets. This guide focuses on the essential methodologies and data interpretation required for the unambiguous structural confirmation of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₇NO₄ | [1] |

| Molecular Weight | 287.31 g/mol | [1] |

| CAS Number | 887242-59-3 | [1] |

| Appearance | White to yellowish-grey powder | [2] |

| Melting Point | 178-189 °C | [2] |

| Boiling Point (Predicted) | 399.3 ± 25.0 °C | [1] |

| Density (Predicted) | 1.276 ± 0.06 g/cm³ | [1] |

Synthesis

The synthesis of this compound is a two-step process starting from 3-hydroxy-2-naphthoic acid. The first step involves the amination of the naphthalene ring to form 3-amino-2-naphthoic acid, which is then protected with a Boc group.

Synthesis of 3-Amino-2-naphthoic acid

A detailed experimental protocol for the synthesis of 3-amino-2-naphthoic acid from 3-hydroxy-2-naphthoic acid has been well-documented.[3]

Experimental Protocol:

-

In a high-pressure reactor, combine 30 g of 3-hydroxy-2-naphthoic acid, 14 g of anhydrous zinc chloride, and 110 mL of 25-28% ammonia solution.

-

Stir the mixture at 700 rpm and heat from room temperature to 195 °C over 3 hours, allowing the pressure to reach 1.38-2.75 MPa.

-

Maintain the reaction at this temperature and pressure for 72 hours.

-

Cool the reactor to room temperature and transfer the contents to a three-necked flask.

-

Rinse the reactor with hot water and add the washings to the flask.

-

Add 103 mL of concentrated hydrochloric acid and stir for 1 hour.

-

Filter the hot mixture, retaining the filtrate. The filter cake is subjected to further extractions with hot water and hydrochloric acid until no solid remains.

-

Cool the combined filtrates in a refrigerator overnight to precipitate the crude product.

-

Isolate the crude 3-amino-2-naphthoic acid by filtration.

-

Recrystallize the crude product from absolute ethanol to yield a yellowish-green solid.

Caption: Synthesis workflow for 3-amino-2-naphthoic acid.

Boc Protection of 3-Amino-2-naphthoic acid

Proposed Experimental Protocol:

-

Dissolve 3-amino-2-naphthoic acid (1 equivalent) in a suitable solvent mixture, such as 1,4-dioxane and water.

-

Add a base, such as sodium hydroxide (e.g., 1.5 equivalents), to the solution and stir until the starting material is fully dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) (e.g., 1.1 equivalents) portion-wise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture to a pH of approximately 3 using a dilute acid (e.g., 1 M HCl).

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

Caption: General workflow for Boc protection of 3-amino-2-naphthoic acid.

Structure Elucidation by Spectroscopic Methods

The definitive identification of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected data from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | -COOH |

| ~8.5-9.0 | Singlet | 1H | Ar-H |

| ~7.2-8.2 | Multiplet | 5H | Ar-H |

| ~6.8-7.0 | Singlet | 1H | -NH- |

| 1.54 | Singlet | 9H | -C(CH₃)₃ |

Expected ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~170-175 | -COOH |

| ~152-155 | -NH-C =O |

| ~120-140 | Aromatic Carbons |

| ~80-82 | -C (CH₃)₃ |

| ~28-29 | -C(C H₃)₃ |

Experimental Protocol for NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software to determine chemical shifts, coupling constants, and integration.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm assignments.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected IR Data (KBr pellet):

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 (broad) | O-H stretch (Carboxylic acid) |

| ~3300 | N-H stretch (Amide) |

| ~2980, 2930 | C-H stretch (Aliphatic) |

| ~1720-1700 | C=O stretch (Carboxylic acid) |

| ~1690-1670 | C=O stretch (Amide I) |

| ~1600, 1580, 1470 | C=C stretch (Aromatic) |

| ~1530 | N-H bend (Amide II) |

| ~1250, 1160 | C-O stretch |

Experimental Protocol for IR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and provides information about the fragmentation pattern of the molecule.

Expected Mass Spectrometry Data (ESI-):

| m/z | Assignment |

| 286.1 | [M-H]⁻ |

| 230.1 | [M-H - C₄H₈]⁻ (loss of isobutylene) |

| 186.1 | [M-H - C₅H₉O₂]⁻ (loss of Boc group) |

Experimental Protocol for Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes to identify the molecular ion and key fragment ions.

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways. However, naphthoic acid derivatives are known to exhibit a range of biological activities. Further research would be required to explore the potential therapeutic applications of this compound.

Caption: Logical workflow for the synthesis, characterization, and potential biological evaluation.

Conclusion

The structural elucidation of this compound can be confidently achieved through a systematic application of modern synthetic and analytical techniques. This guide provides a detailed framework, including proposed experimental protocols and expected spectroscopic data, to facilitate its synthesis and characterization. While direct experimental data for this specific molecule is scarce, the principles outlined here, based on the well-understood chemistry of its precursor and the Boc protecting group, offer a reliable path for researchers in the pharmaceutical and chemical sciences. Further investigation into the biological properties of this compound is warranted to explore its potential as a lead molecule in drug discovery programs.

References

Spectroscopic Characterization of Boc-3-amino-2-naphthoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

-

IUPAC Name: 3-(tert-butoxycarbonylamino)naphthalene-2-carboxylic acid

-

Molecular Formula: C₁₆H₁₇NO₄[1]

-

Molecular Weight: 287.31 g/mol [1]

-

CAS Number: 887242-59-3

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for Boc-3-amino-2-naphthoic acid.

NMR Spectroscopy Data

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Expected Characteristics |

| ~1.5 | Singlet | 9H | C(CH₃)₃ (Boc group) | A strong, sharp singlet is characteristic of the nine equivalent protons of the tert-butyl group. |

| ~7.2 - 8.5 | Multiplet | 6H | Aromatic protons (Naphthyl group) | A complex multiplet pattern in the aromatic region is expected due to the various protons on the naphthalene ring system. |

| ~9.0 - 10.0 | Broad Singlet | 1H | NH (Amine) | The chemical shift of the N-H proton can be broad and may vary depending on the solvent and concentration. |

| ~10.0 - 13.0 | Broad Singlet | 1H | COOH (Carboxylic acid) | The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift and is exchangeable with D₂O. |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment | Expected Characteristics |

| ~28.3 | C(CH₃)₃ (Boc group) | A single resonance for the three equivalent methyl carbons of the tert-butyl group. |

| ~81.0 | C(CH₃)₃ (Boc group) | The quaternary carbon of the tert-butyl group. |

| ~120 - 140 | Aromatic Carbons (Naphthyl group) | Multiple signals are expected for the carbons of the naphthalene ring. |

| ~155.0 | C=O (Boc group) | The carbonyl carbon of the Boc protecting group. |

| ~170.0 | COOH (Carboxylic acid) | The carbonyl carbon of the carboxylic acid group. |

IR Spectroscopy Data

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Expected Characteristics |

| ~3300 | N-H Stretch (Amine) | A moderate absorption band. |

| ~2500-3300 | O-H Stretch (Carboxylic acid) | A very broad absorption due to hydrogen bonding. |

| ~1700-1725 | C=O Stretch (Boc group) | A strong absorption band. |

| ~1680-1710 | C=O Stretch (Carboxylic acid) | A strong absorption band, which may overlap with the Boc carbonyl. |

| ~1580-1600 | C=C Stretch (Aromatic) | Absorption bands characteristic of the naphthalene ring. |

Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Expected Characteristics |

| 287.1158 | [M]⁺ or [M+H]⁺ | The molecular ion or protonated molecular ion peak, corresponding to the exact mass of C₁₆H₁₇NO₄. |

| 231.0923 | [M-C₄H₈]⁺ or [M+H-C₄H₈]⁺ | A fragment corresponding to the loss of isobutylene from the Boc group. |

| 187.0633 | [M-C₅H₉O₂]⁺ or [M+H-C₅H₉O₂]⁺ | A fragment corresponding to the loss of the entire Boc group. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized for the instrument used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Boc-3-amino-2-naphthoic acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition (Electrospray Ionization - ESI):

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap).

-

Ionization Mode: ESI positive or negative ion mode.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Fragmentor Voltage: Can be varied to induce fragmentation for structural elucidation.

-

Workflow and Process Visualization

The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of Boc-3-amino-2-naphthoic acid.

Caption: Synthetic workflow for Boc-3-amino-2-naphthoic acid.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility of 3-((tert-Butoxycarbonyl)amino)-2-naphthoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid in common organic solvents. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on qualitative solubility information derived from the chemical properties of the molecule and related compounds, alongside a detailed experimental protocol for determining precise solubility values.

Introduction

This compound is a key intermediate in organic synthesis, particularly in the preparation of peptidomimetics and other pharmaceutically active compounds.[1][2] The presence of the tert-butoxycarbonyl (Boc) protecting group significantly influences its physicochemical properties, including solubility, compared to its parent compound, 3-amino-2-naphthoic acid. The Boc group, being bulky and lipophilic, generally enhances solubility in less polar organic solvents.[3][4] Understanding the solubility of this compound is critical for its synthesis, purification, and formulation.

Predicted and Qualitative Solubility

While specific quantitative data is scarce, the solubility profile of this compound can be inferred from the properties of its constituent parts and related molecules. The parent compound, 3-amino-2-naphthoic acid, is reported to be soluble in solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[5] The addition of the Boc group is expected to increase its solubility in a range of organic solvents.[1]

General principles for the purification of Boc-protected amino acids often involve recrystallization from solvent pairs, such as ethyl acetate and hexane, where ethyl acetate acts as the "good" solvent and hexane as the "poor" or "anti-solvent".[6][7] This suggests good solubility in ethyl acetate and poor solubility in hexane. Furthermore, the synthesis of the parent molecule, 3-amino-2-naphthoic acid, involves recrystallization from absolute ethanol, indicating good solubility in hot ethanol.[8]

Based on this information, a qualitative assessment of solubility in various organic solvents is presented in the table below.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Family | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | The parent compound is soluble in DMSO, and the Boc group is unlikely to significantly decrease solubility in this strong solvent.[5] |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a strong polar aprotic solvent capable of dissolving a wide range of organic molecules. | |

| Acetone | Soluble | The parent compound is soluble in acetone.[5] | |

| Acetonitrile | Moderately Soluble | Often used in reversed-phase chromatography, suggesting some degree of solubility. | |

| Polar Protic | Methanol | Soluble | Boc-protected amino acids are generally soluble in methanol. |

| Ethanol | Soluble (especially when hot) | The parent compound is recrystallized from hot ethanol.[8] | |

| Non-Polar / Weakly Polar | Dichloromethane (DCM) | Soluble | The parent compound is soluble in DCM.[5] The Boc group enhances solubility in chlorinated solvents.[3] |

| Chloroform | Soluble | The parent compound is soluble in chloroform.[5] | |

| Ethyl Acetate | Soluble | Commonly used as a "good" solvent for dissolving and recrystallizing Boc-protected amino acids.[6][7] | |

| Tetrahydrofuran (THF) | Soluble | A common solvent for organic reactions involving Boc-protected compounds. | |

| Diethyl Ether | Moderately Soluble | Boc-protected amino acids can be dissolved in diethyl ether for salt formation.[7] | |

| Toluene | Sparingly Soluble | Less polar than other solvents where good solubility is expected. | |

| Hexane / Heptane | Sparingly Soluble / Insoluble | Commonly used as an "anti-solvent" or "poor" solvent for the precipitation and crystallization of Boc-protected amino acids.[6][9] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, an experimental determination is necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[10][11]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid is essential to ensure that an equilibrium with the saturated solution is reached.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The required time may need to be determined empirically for each solvent.

-

-

Sample Withdrawal and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a sufficient time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the withdrawn sample through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered sample with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Calculate the concentration of the saturated solution from the concentration of the diluted sample and the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature at which the measurement was performed.

-

Visualization of Related Experimental Workflows

The following diagrams illustrate common experimental workflows relevant to the handling and synthesis of this compound.

Caption: Boc Protection Synthesis Workflow

Caption: Recrystallization Purification Workflow

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. Cas 887242-59-3,this compound | lookchem [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 3-Amino-2-naphthoic acid | CAS:5959-52-4 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. 3-Amino-2-naphthoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

Commercial Suppliers and Technical Guide for 3-((tert-Butoxycarbonyl)amino)-2-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and applications of 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid (Boc-3-amino-2-naphthoic acid). This compound is a valuable building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group on the amino function allows for selective reactions at other positions of the molecule, making it a versatile intermediate in the synthesis of complex organic molecules.[1]

Commercial Supplier Overview

A number of chemical suppliers offer this compound. The table below summarizes the available information on purity, CAS number, and molecular formula from a selection of commercial vendors. Pricing and available quantities are often subject to quotation and are therefore not always listed. It is recommended to visit the suppliers' websites for the most current information.

| Supplier | Purity | CAS Number | Molecular Formula | Additional Information |

| Chem-Impex | ≥ 97% (HPLC)[1] | 887242-59-3[1] | C₁₆H₁₇NO₄[1] | Melting point: 178-189 °C. Appearance: White to yellowish-grey powder.[1] |

| 2a biotech | 96%+[2] | 887242-59-3[2] | Not specified | Catalog No.: 2A-0126206.[2] |

| Fluorochem | 95% | 887242-59-3[3] | C₁₆H₁₇NO₄ | Pricing not currently available on the website.[4] |

| Santa Cruz Biotechnology | Not specified | Not specified | C₁₆H₁₇NO₄ | Molecular Weight: 287.31.[5] |

Applications in Research and Development

This compound serves as a crucial intermediate in various synthetic applications:

-

Peptide Synthesis: The Boc-protected amino group allows for its use as a non-standard amino acid building block in solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. The bulky naphthalene side chain can introduce unique conformational constraints and properties to peptides.[1]

-

Medicinal Chemistry: It is a valuable scaffold for the synthesis of novel pharmaceutical compounds. The naphthalene core is a common motif in bioactive molecules, and the amino and carboxylic acid functionalities provide points for further chemical modification to develop new therapeutic agents.[1]

-

Materials Science: This compound can be utilized in the development of new polymers and materials where the naphthyl group can impart specific optical or electronic properties.[1]

Experimental Protocols

General Protocol for Solid-Phase Peptide Coupling

This protocol describes the coupling of this compound to a free amine on a solid support (e.g., Rink Amide resin).

Materials:

-

Resin with a free amino group (e.g., deprotected Rink Amide resin)

-

This compound

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

-

Washing solvents (e.g., DMF, Dichloromethane - DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Activation of the Carboxylic Acid: In a separate vessel, dissolve 2-4 equivalents of this compound and a near-equimolar amount of the coupling reagent (e.g., HBTU) in DMF.

-

Addition of Base: Add 4-8 equivalents of DIPEA to the activated amino acid solution and mix briefly.

-

Coupling Reaction: Immediately add the activated amino acid solution to the swollen and drained resin. Agitate the mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored using a Kaiser test to detect the presence of free primary amines.[6]

-

Washing: Once the reaction is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3 times) and then with DCM (3 times) to remove any unreacted reagents and byproducts.[6]

-

Deprotection (Optional): The Boc group can be removed by treating the resin with a solution of trifluoroacetic acid (TFA) in DCM to expose the amine for further peptide chain elongation.[6]

Visualizations

Experimental Workflow for Peptide Coupling

The following diagram illustrates the general workflow for the solid-phase peptide synthesis coupling step described in the protocol above.

Caption: Workflow for the coupling of Boc-3-amino-2-naphthoic acid in SPPS.

Logical Relationship of Boc Protection in Peptide Synthesis

The following diagram illustrates the role of the Boc protecting group in enabling the selective formation of a peptide bond.

Caption: The cycle of protection and deprotection in peptide synthesis.

References

The Strategic Role of the Boc Protecting Group in the Chemistry of 3-Amino-2-naphthoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-naphthoic acid is a versatile bifunctional molecule, featuring both a reactive amino group and a carboxylic acid on a rigid naphthalene scaffold. This unique structure makes it a valuable building block in the synthesis of pharmaceuticals, dyes, and fluorescent probes.[1][2] However, the presence of the nucleophilic amino group can interfere with reactions targeting the carboxylic acid moiety or other parts of the molecule. To achieve selective transformations, the temporary protection of the amino group is crucial. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability in a broad range of reaction conditions and its facile, acid-labile removal.[3][4] This technical guide provides a comprehensive overview of the role of the Boc protecting group in the utilization of 3-amino-2-naphthoic acid, detailing experimental protocols, quantitative data, and reaction workflows.

Introduction to the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a carbamate-based protecting group for amines. Its widespread use in organic synthesis, particularly in peptide chemistry, stems from its advantageous properties:

-

Stability: The Boc group is stable to a wide range of nucleophiles, bases, and catalytic hydrogenation conditions.[3]

-

Acid-Labile Removal: It can be readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine.[1][4]

-

Orthogonality: Its acid-lability allows for selective deprotection in the presence of other protecting groups that are stable to acid but labile to other conditions (e.g., Fmoc, which is base-labile).[3]

The introduction of the Boc group onto an amine, known as Boc protection, is typically achieved using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) in the presence of a base.[1][3]

The Role of Boc Protection in 3-Amino-2-naphthoic Acid Chemistry

In the context of 3-amino-2-naphthoic acid, the Boc protecting group serves several critical functions:

-

Preventing Unwanted Reactions: The primary role is to deactivate the nucleophilicity of the amino group, thereby preventing it from participating in undesired side reactions during transformations involving the carboxylic acid group (e.g., esterification, amide bond formation).

-

Enhancing Solubility: The introduction of the bulky, nonpolar Boc group can enhance the solubility of 3-amino-2-naphthoic acid in organic solvents, which is beneficial for homogeneous reaction conditions.[5]

-

Directing Reactivity: By temporarily blocking the amino group, the Boc group allows for selective manipulation of other functional groups on the naphthalene ring.

-

Facilitating Peptide Synthesis: Boc-3-amino-2-naphthoic acid is a key intermediate for incorporating the naphthylalanine scaffold into peptides, which can impart unique conformational constraints and biological activities.[5]

Experimental Protocols

Boc Protection of 3-Amino-2-naphthoic Acid

This protocol is adapted from general procedures for the N-tert-butoxycarbonylation of amines using di-tert-butyl dicarbonate.[1][3][6]

Materials:

-

3-Amino-2-naphthoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

-

Tetrahydrofuran (THF) or Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-amino-2-naphthoic acid (1 equivalent) in a mixture of THF (or dioxane) and water.

-

Add sodium bicarbonate (2-3 equivalents) or triethylamine (1.5-2 equivalents) to the solution and stir until the starting material is fully dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.5 equivalents) in THF (or dioxane) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Add water to the residue and acidify to pH 2-3 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude Boc-3-amino-2-naphthoic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Deprotection of Boc-3-amino-2-naphthoic Acid

This protocol is based on standard procedures for the acidic cleavage of the Boc group.[1][4]

Materials:

-

Boc-3-amino-2-naphthoic acid

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve Boc-3-amino-2-naphthoic acid (1 equivalent) in dichloromethane.

-

Add trifluoroacetic acid (10-50% v/v in DCM) to the solution at room temperature.

-

Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in water and neutralize with a saturated sodium bicarbonate solution until the pH is basic.

-

The deprotected 3-amino-2-naphthoic acid may precipitate out of the solution and can be collected by filtration. Alternatively, it can be extracted with an appropriate organic solvent if it remains in solution.

-

Wash the collected solid with water and dry under vacuum.

Quantitative Data

The following table summarizes the physical and chemical properties of 3-amino-2-naphthoic acid and its Boc-protected derivative based on data from chemical suppliers.[5][7]

| Property | 3-Amino-2-naphthoic acid | Boc-3-amino-2-naphthoic acid |

| Molecular Formula | C₁₁H₉NO₂ | C₁₆H₁₇NO₄ |

| Molecular Weight | 187.19 g/mol | 287.31 g/mol |

| Appearance | Yellow to light green powder | White to yellowish-grey powder |

| Melting Point | 212 - 218 °C | 178 - 189 °C |

| CAS Number | 5959-52-4 | 887242-59-3 |

Workflow and Mechanism Diagrams

The following diagrams, generated using the DOT language, illustrate the key processes involving the Boc protecting group with 3-amino-2-naphthoic acid.

Caption: Workflow for the Boc protection of 3-amino-2-naphthoic acid.

Caption: Workflow for the deprotection of Boc-3-amino-2-naphthoic acid.

Caption: Simplified mechanism of Boc protection of an amine.

Conclusion

The use of the Boc protecting group is an indispensable strategy in the synthetic manipulation of 3-amino-2-naphthoic acid. It provides a robust and reliable method to temporarily mask the amino functionality, enabling selective reactions at other sites of the molecule. This is particularly crucial for the incorporation of this valuable building block into complex molecular architectures, including peptides and other pharmaceutically relevant compounds. The straightforward protection and deprotection protocols, combined with the stability of the Boc group, ensure its continued importance in modern organic synthesis and drug discovery.

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. chemimpex.com [chemimpex.com]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to Naphthalene-Based Amino Acid Building Blocks for Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene-based amino acids are a class of non-canonical amino acids that have garnered significant interest in the fields of medicinal chemistry, peptide science, and materials science.[1] The incorporation of the bulky, hydrophobic naphthalene moiety into amino acid structures imparts unique physicochemical properties, influencing peptide conformation, stability, and biological activity.[2] This technical guide provides a comprehensive overview of naphthalene-based amino acid building blocks, their synthesis, key properties, and diverse applications, with a focus on practical utility for researchers in drug discovery and development.

Core Concepts: Structure and Properties

Naphthalene-based amino acids are characterized by the presence of a naphthalene ring system attached to the amino acid backbone, most commonly as a side chain modification of alanine, resulting in naphthylalanine (Nal).[2] The two primary isomers are 1-naphthylalanine (1-Nal) and 2-naphthylalanine (2-Nal), distinguished by the point of attachment of the naphthyl group to the alanine side chain.[2] This seemingly subtle structural difference significantly impacts their steric hindrance and electronic properties.[2]

The key features that make these building blocks attractive for various applications include:

-

Increased Hydrophobicity: The large aromatic surface of the naphthalene ring enhances hydrophobic interactions, which can be crucial for modulating peptide-protein interactions and improving membrane permeability.[2]

-

Steric Bulk: The voluminous nature of the naphthyl group can be used to enforce specific peptide conformations, such as β-turns, and to probe the steric requirements of receptor binding sites.[2]

-

Intrinsic Fluorescence: The extended π-electron system of the naphthalene ring confers inherent fluorescence properties, allowing these amino acids to be used as spectroscopic probes to study peptide folding, binding events, and for cellular imaging.[2][3]

-

Enhanced Stability: Incorporation of these non-natural amino acids can increase the proteolytic stability of peptides, a critical factor for the development of peptide-based therapeutics.

Physicochemical Properties of Naphthylalanine Building Blocks

The following table summarizes key physicochemical properties of commonly used Fmoc-protected naphthylalanine derivatives, which are essential for their application in solid-phase peptide synthesis (SPPS).

| Property | Fmoc-L-1-Naphthylalanine | Fmoc-D-1-Naphthylalanine | Fmoc-L-2-Naphthylalanine | Fmoc-D-2-Naphthylalanine |

| Molecular Formula | C₂₈H₂₃NO₄ | C₂₈H₂₃NO₄ | C₂₈H₂₃NO₄ | C₂₈H₂₃NO₄ |

| Molecular Weight | 437.5 g/mol | 437.5 g/mol | 437.5 g/mol | 437.5 g/mol |

| Melting Point (°C) | 180 - 190[4] | 180 - 190[5] | 157 - 168[6] | 155[7] |

| Appearance | White powder[4] | White powder[5] | White powder[6] | - |

| Solubility | Soluble in organic solvents (e.g., DMSO, Chloroform)[8] | - | Soluble in organic solvents (e.g., DMSO, Chloroform)[2] | - |

Applications in Drug Discovery and Peptide Science

The unique properties of naphthalene-based amino acids have led to their widespread use in various research and development areas.

Anticancer and Antimicrobial Agents

Naphthalene derivatives have shown significant promise as anticancer and antimicrobial agents.[1][9] The incorporation of naphthylalanine into peptide sequences can enhance their cytotoxic or antimicrobial activity. The following tables summarize the reported biological activities of selected naphthalene-containing compounds.

Table 2: Anticancer Activity of Naphthalene Derivatives

| Compound Class/Name | Cancer Cell Line | IC₅₀ (µM) |

| Naphthalene-substituted triazole spirodienones | MDA-MB-231 (Breast) | 0.03 - 0.26[10] |

| Hela (Cervical) | 0.07 - 0.72[10] | |

| A549 (Lung) | 0.08 - 2.00[10] | |

| Naphthalen-1-yloxyacetamide derivatives (5d, 5e, 5c) | MCF-7 (Breast) | 2.33, 3.03, 7.39[11] |

| Naphthalene-based Schiff Base | MCF7 (Breast) | 38[3] |

| MDA-MB-231 (Breast) | 57[3] | |

| Naphthalene-containing enamides (5f, 5g) | Huh-7 (Hepatocellular carcinoma) | 2.62, 3.37[12] |

Table 3: Antimicrobial Activity of Naphthalene Derivatives

| Compound Class/Name | Microorganism | MIC (µg/mL) |

| Amide-coupled naphthalene scaffolds (39) | Escherichia coli | 12.5 - 100[13] |

| Pseudomonas aeruginosa | 12.5 - 100[13] | |

| Staphylococcus aureus | 12.5 - 100[13] | |

| Candida albicans | 250[13] | |

| Naphthalene-chalcone hybrid (2j) | Staphylococcus aureus | 31.25[14] |

| Staphylococcus epidermidis | 31.25[14] | |

| Candida albicans | 15.625[14] | |

| Candida krusei | 15.625[14] |

Fluorescent Probes

The intrinsic fluorescence of the naphthalene moiety makes it a valuable tool for biophysical studies. Naphthalene-based amino acids can be incorporated into peptides to act as fluorescent reporters for studying peptide-protein interactions, conformational changes, and for cellular imaging applications.[3] For instance, 2-amino-1,8-naphthalimide (2APNI) displays blue fluorescence with a quantum yield of 0.2-0.3 in various solvents.[15] The fluorescence of some derivatives is sensitive to the polarity of the local environment, making them useful probes for membrane studies.[15]

Experimental Protocols

Synthesis of Naphthylalanine Building Blocks (Illustrative Example: Strecker Synthesis)

The Strecker synthesis is a classic method for preparing amino acids from aldehydes. This can be adapted for the synthesis of naphthylalanine using the corresponding naphthaldehyde as a starting material.

Materials:

-

1-Naphthaldehyde or 2-Naphthaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Ammonia (aqueous solution)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Ethanol

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve the naphthaldehyde in ethanol. Add an aqueous solution of ammonium chloride and ammonia. Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.

-

α-Aminonitrile Formation: To the reaction mixture, add a solution of sodium cyanide in water dropwise while maintaining the temperature below 20°C in an ice bath. Stir the reaction for several hours to overnight. The α-aminonitrile will precipitate out of the solution.

-

Hydrolysis: Isolate the α-aminonitrile by filtration and wash with cold water. Resuspend the solid in a solution of concentrated hydrochloric acid. Heat the mixture under reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.

-

Isolation and Purification: After cooling, the amino acid hydrochloride will precipitate. Collect the solid by filtration. The crude naphthylalanine can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Fmoc Protection of Naphthylalanine

For use in solid-phase peptide synthesis, the amino group of naphthylalanine must be protected, typically with a fluorenylmethyloxycarbonyl (Fmoc) group.

Materials:

-

Naphthylalanine

-

9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride

-

Sodium bicarbonate or other suitable base

-

Dioxane or acetone

-

Water

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve naphthylalanine in a mixture of dioxane (or acetone) and 10% aqueous sodium bicarbonate solution.

-

Cool the solution in an ice bath and add a solution of Fmoc-OSu or Fmoc-chloride in dioxane dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Acidify the reaction mixture with dilute HCl to pH 2-3.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

The crude Fmoc-naphthylalanine can be purified by crystallization from a suitable solvent mixture, such as ethyl acetate/hexane.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The following is a general protocol for the manual incorporation of an Fmoc-protected naphthylalanine into a peptide sequence on a solid support (e.g., Rink Amide resin).

Materials:

-

Fmoc-protected amino acids (including Fmoc-Nal-OH)

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water - TFA/TIS/H₂O)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Nal-OH), a coupling reagent (e.g., HBTU), and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. For the sterically hindered naphthylalanine, a double coupling may be necessary to ensure complete reaction.

-

Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test).

-

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

-

Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. The purified peptide can be obtained by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Signaling Pathway: Inhibition of IL-6/JAK2/STAT3 Pathway by Naphthalene Derivatives

Several studies have implicated naphthalene derivatives as inhibitors of the IL-6/JAK2/STAT3 signaling pathway, which is often dysregulated in cancer. The following diagram illustrates a simplified representation of this pathway and the potential points of inhibition by naphthalene-based compounds.

Caption: Simplified IL-6/JAK2/STAT3 signaling pathway and inhibition by naphthalene derivatives.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram outlines the key steps in the solid-phase synthesis of a peptide incorporating a naphthalene-based amino acid.

Caption: Workflow for solid-phase peptide synthesis (SPPS) of a naphthalene-containing peptide.

Conclusion

Naphthalene-based amino acid building blocks offer a versatile platform for the design and synthesis of novel peptides and small molecules with tailored properties. Their unique combination of hydrophobicity, steric bulk, and fluorescence makes them invaluable tools for medicinal chemists and drug development professionals. This guide has provided a comprehensive overview of their synthesis, properties, and applications, along with detailed experimental protocols and visualizations to facilitate their effective use in research and development. The continued exploration of these building blocks is expected to lead to the discovery of new therapeutic agents and advanced biomaterials.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. medschoolcoach.com [medschoolcoach.com]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. Synthesis of beta-(4-hydroxy-1-naphthyl)-DL-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. CA1241664A - Process for the preparation of 1-naphthylamine - Google Patents [patents.google.com]

- 8. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Strecker Synthesis [organic-chemistry.org]

- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Asymmetric synthesis of unusual amino acid: Synthesis of four isomers of β-methyl-3-(2'-naphthyl)alanine - Lookchem [lookchem.com]

- 13. 1-Methylnaphthalene - Wikipedia [en.wikipedia.org]

- 14. Show how you would use a Strecker synthesis to make phenylalanine... | Study Prep in Pearson+ [pearson.com]

- 15. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: Unlocking the Potential of 3-((tert-Butoxycarbonyl)amino)-2-naphthoic Acid in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is of paramount importance. 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid, a Boc-protected derivative of 3-amino-2-naphthoic acid, has emerged as a highly versatile and valuable building block in the synthesis of a diverse array of biologically active compounds. Its unique structural features, combining a rigid naphthalene core with strategically placed amino and carboxylic acid functionalities, provide a fertile ground for the construction of complex molecules with significant therapeutic potential. This technical guide delves into the core applications of this compound in medicinal chemistry, presenting key data, detailed experimental protocols, and visual representations of relevant pathways and workflows to empower researchers in their drug discovery endeavors.

The Boc (tert-butyloxycarbonyl) protecting group enhances the stability and solubility of the 3-amino-2-naphthoic acid core, making it an ideal intermediate for multi-step syntheses, particularly in peptide synthesis and the development of small molecule therapeutics.[1] The inherent reactivity of the amino and carboxylic acid groups, once deprotected, allows for a wide range of chemical modifications, enabling the exploration of vast chemical spaces and the fine-tuning of pharmacological properties.

Core Applications in Medicinal Chemistry

The utility of the 3-amino-2-naphthoic acid scaffold, for which the Boc-protected form is a key synthetic precursor, spans several therapeutic areas. Notably, it has been extensively employed in the development of:

-